molecular formula C27H25N3 B2688301 1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-69-4

1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2688301
CAS No.: 901043-69-4
M. Wt: 391.518
InChI Key: OEGDQJFIMOOOOX-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic organic compound belonging to the class of pyrazoloquinolines, which are fused heterocyclic systems known for their utility in medicinal chemistry and materials science . The molecular structure incorporates a pyrazole ring fused to a quinoline, a scaffold frequently investigated for its diverse pharmacological potential. Researchers value this specific derivative for its substitution pattern, featuring a tert-butylphenyl group at the 1-position and a phenyl group at the 3-position, which can be optimized to modulate the compound's physicochemical properties and biological interactions. While the specific mechanism of action for this compound requires further investigation, closely related pyrazolo[4,3-c]quinoline derivatives have been identified as potent anti-inflammatory agents in scientific literature. These analogues function by significantly inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators in the inflammatory response . This suggests potential research applications for this compound in developing novel therapeutic agents for inflammatory diseases. Furthermore, the pyrazoloquinoline core is a fundamental building block for creating more complex natural products and biologically active compounds, making it a valuable intermediate in synthetic organic chemistry . This product is intended for research and further chemical characterization in a controlled laboratory environment. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3/c1-18-10-15-24-22(16-18)26-23(17-28-24)25(19-8-6-5-7-9-19)29-30(26)21-13-11-20(12-14-21)27(2,3)4/h5-17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGDQJFIMOOOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the formation of a pyrazole ring, followed by the introduction of quinoline moiety through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes electrophilic or nucleophilic substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could lead to more saturated compounds.

Scientific Research Applications

1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs and Derivatives

Structural Isomers and Ring-Fusion Variants

Pyrazoloquinolines differ in the fusion position of the pyrazole and quinoline rings, leading to distinct biological and electronic properties:

Compound Class Ring Fusion Position Key Structural Features Biological Activity References
Pyrazolo[4,3-c]quinoline Positions 4,3-c 1-(4-tert-butylphenyl), 8-methyl, 3-phenyl Anti-inflammatory (NO inhibition, IC50 ~0.1 µM)
Pyrazolo[4,3-f]quinoline Positions 4,3-f Bromo substituents at position 5 Cytotoxicity, topoisomerase I/IIα inhibition
Pyrazolo[3,4-b]quinoline Positions 3,4-b CF3 substituents at position 7 Increased HOMO/LUMO, enhanced ionization potential

Key Insights :

  • Pyrazolo[4,3-c]quinolines prioritize anti-inflammatory activity due to amino and hydroxyl substituents, which enhance interactions with iNOS .
  • Pyrazolo[4,3-f]quinolines with bromine substituents exhibit cytotoxicity, likely due to DNA intercalation via planar aromatic systems .
  • Pyrazolo[3,4-b]quinolines with electron-withdrawing groups (e.g., CF3) show altered electronic properties, making them suitable for optoelectronic applications .
Substituent-Driven Activity Variations

Substituents at positions 1, 3, and 8 significantly influence activity:

Compound Name Substituents (Position) Molecular Weight Bioactivity (IC50 or EC50) References
1-(4-tert-Butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline 1: 4-tert-butylphenyl; 8: methyl; 3: phenyl 456.39 (analog) Anti-inflammatory (IC50 ~0.1 µM)
8-Fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline 8: fluoro; 3: 3-methoxyphenyl 403.84 Not reported (structural analog)
7-Trifluoromethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline 7: CF3; 1: methyl 331.31 Increased HOMO/LUMO gap
ELND006 (Pyrazolo[4,3-c]quinoline sulfonyl derivative) 5: trifluoromethylphenylsulfonyl 517.45 Gamma-secretase inhibition (Aβ selectivity)

Key Insights :

  • Hydrophobic substituents (e.g., tert-butyl, phenyl) improve metabolic stability but may reduce aqueous solubility .
  • Polar groups (e.g., hydroxyl, carboxylic acid) in derivatives like 2i and 2m enhance anti-inflammatory activity by forming hydrogen bonds with iNOS .
Pharmacological vs. Physicochemical Trade-offs
Parameter This compound Pyrazolo[4,3-f]quinoline (1A–1T) ELND006 (Sulfonyl derivative)
LogP (Predicted) ~5.2 (high lipophilicity) ~4.8 ~3.9 (moderate)
Metabolic Stability High (tert-butyl resists oxidation) Moderate High (sulfonyl group stable)
Target Selectivity iNOS/COX-2 Topoisomerase I/IIα Gamma-secretase (Aβ selective)
Synthetic Accessibility Moderate (multi-step substitutions) High (one-pot synthesis) Low (complex sulfonation)

Key Insights :

  • The tert-butyl group in the target compound improves metabolic stability but may limit solubility, necessitating formulation optimization .
  • One-pot syntheses for pyrazolo[4,3-f]quinolines offer scalability advantages over multi-step routes for pyrazolo[4,3-c]quinolines .

Biological Activity

1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS No. 901043-69-4) is a synthetic compound belonging to the pyrazoloquinoline family. Its unique structure, featuring both pyrazole and quinoline moieties, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H25N3C_{27}H_{25}N_3, with a molecular weight of 415.50 g/mol. The presence of the tert-butyl and phenyl substituents enhances its chemical stability and may influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory processes. This inhibition leads to reduced nitric oxide production in activated macrophages, suggesting potential anti-inflammatory properties .
  • Apoptosis Induction : Similar compounds within the pyrazoloquinoline class have demonstrated the ability to induce apoptosis in cancer cells. The structure-activity relationship (SAR) studies indicate that modifications in the phenyl groups can enhance apoptotic effects, with some derivatives exhibiting EC50 values as low as 30 nM against various cancer cell lines .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory effects. Studies show that it effectively inhibits the expression of inflammatory mediators and cytokines, making it a candidate for treating inflammatory diseases .

Anticancer Properties

The compound has shown promise as an anticancer agent. In vitro studies reveal that it can inhibit cell proliferation and induce apoptosis in several cancer cell lines. The mechanism involves modulation of apoptosis-related proteins and pathways, which are critical for cancer cell survival .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of iNOS and COX-2
AnticancerInduction of apoptosis in cancer cell lines
Enzyme inhibitionTargeting specific enzymes involved in inflammatory response

Case Study: Apoptosis Induction

A notable study explored the SAR of pyrazolo[3,4-b]quinolin derivatives, including related compounds to this compound. It was found that modifications to the phenyl substituents significantly affected apoptotic efficacy. For instance, compounds with electron-withdrawing groups exhibited enhanced activity against cancer cells with EC50 values ranging from 30 to 70 nM .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H/13C NMR resolves substituent positions (e.g., tert-butyl at δ 1.3 ppm; aromatic protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 425.2) and fragmentation patterns .
  • X-ray Crystallography : Provides 3D structural validation, including bond angles and torsional strain from the tert-butyl group .
  • FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .

How do steric effects from the tert-butyl group influence the compound's reactivity in substitution reactions?

Advanced Research Focus
The bulky tert-butyl group at the 4-position:

  • Steric Hindrance : Limits electrophilic substitution at adjacent positions, directing reactions to the less hindered 8-methyl or 3-phenyl sites .
  • Solubility Impact : Enhances lipid solubility, improving membrane permeability in biological assays but complicating aqueous-phase reactions .
  • Crystallographic Evidence : X-ray data show distorted quinoline ring geometry due to steric crowding, affecting π-π stacking in solid-state applications .

What methodologies are employed to resolve contradictions in biological activity data across different studies?

Advanced Research Focus
Contradictions in bioactivity (e.g., IC50 variability in kinase inhibition assays) can be addressed via:

  • Dose-Response Curves : Establish consistent potency metrics across cell lines (e.g., HepG2 vs. MCF-7) .
  • Control Experiments : Use knockout models or siRNA to confirm target specificity .
  • Meta-Analysis : Compare data across studies using standardized protocols (e.g., ATP concentration in kinase assays) .

What in vitro assays are recommended for initial biological screening of this compound's anticancer potential?

Q. Basic Research Focus

  • MTT/Proliferation Assays : Test cytotoxicity in cancer cells (e.g., 48–72 hr exposure; IC50 calculation) .
  • Apoptosis Markers : Measure caspase-3/7 activation via luminescence .
  • Cell Cycle Analysis : Flow cytometry to identify G1/S arrest .
  • Migration/Invasion Assays : Boyden chamber for metastatic potential .

How can computational modeling predict the binding affinity of this compound to kinase targets?

Q. Advanced Research Focus

  • Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase; ΔG < -8 kcal/mol suggests strong binding) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR Models : Correlate substituent electronegativity (e.g., tert-butyl vs. methoxy) with inhibitory activity .

What are the key considerations for ensuring reproducibility in the synthesis of this compound?

Q. Basic Research Focus

  • Reagent Purity : Use ≥99% hydrazines and quinoline precursors to avoid side reactions .
  • Atmosphere Control : Conduct moisture-sensitive steps under nitrogen .
  • Analytical Consistency : Validate each intermediate via TLC/HPLC (e.g., ≥95% purity before proceeding) .

What strategies mitigate batch-to-batch variability in photophysical properties for material science applications?

Q. Advanced Research Focus

  • Strict Solvent Control : Use anhydrous solvents to prevent quenching effects .
  • Crystallization Conditions : Optimize cooling rates (1–2°C/min) for uniform crystal morphology .
  • Spectroscopic Calibration : Normalize fluorescence intensity using reference standards (e.g., quinine sulfate) .

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